4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid
CAS No.: 690646-18-5
Cat. No.: VC21313283
Molecular Formula: C18H21NO4S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 690646-18-5 |
---|---|
Molecular Formula | C18H21NO4S |
Molecular Weight | 347.4 g/mol |
IUPAC Name | 4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzoic acid |
Standard InChI | InChI=1S/C18H21NO4S/c1-11-9-12(2)14(4)17(13(11)3)24(22,23)19-10-15-5-7-16(8-6-15)18(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) |
Standard InChI Key | PQPFGHOAPLHTAE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Synthesis Approaches
Retrosynthetic Analysis
A logical approach to synthesizing 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid would involve the formation of the key sulfonamide bond between appropriately functionalized precursors. Based on synthetic strategies employed for similar compounds, a retrosynthetic analysis suggests disconnection at the sulfonamide bond, leading to two key building blocks: 2,3,5,6-tetramethylbenzenesulfonyl chloride and 4-(aminomethyl)benzoic acid or a protected derivative.
This disconnection approach aligns with common synthetic methodologies for sulfonamide formation, where a sulfonyl chloride reacts with an amine under basic conditions. The protecting group strategy would be important since direct reaction with 4-(aminomethyl)benzoic acid might lead to competing reactions at the carboxylic acid functionality.
Purification Considerations
Purification of the target compound would likely involve techniques common to the isolation of carboxylic acid-containing molecules. Flash chromatography using appropriate solvent systems (potentially including dichloromethane/methanol mixtures or ethyl acetate/hexane with acetic acid as an additive) would be the primary purification method. Recrystallization from suitable solvent systems might also be employed to obtain high-purity material, particularly as the compound contains both polar and non-polar regions that could facilitate crystallization under appropriate conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) NMR spectrum of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid would display several characteristic signals. Based on similar structures, one would expect to observe:
-
A singlet at approximately δ 2.0-2.3 ppm representing the four methyl groups on the tetramethylphenyl ring, possibly appearing as two distinct signals if the methyl groups are magnetically non-equivalent
-
A singlet at approximately δ 6.9-7.2 ppm for the single aromatic proton on the tetramethylphenyl ring
-
A characteristic AB quartet pattern at approximately δ 7.3-8.0 ppm for the para-substituted benzoic acid moiety
-
A broad singlet at approximately δ 8.0-8.5 ppm for the sulfonamide NH group
-
A singlet at approximately δ 4.0-4.5 ppm for the methylene (-CH₂-) group connecting the sulfonamide and the benzoic acid portion
-
A broad signal at approximately δ 12.0-13.0 ppm representing the carboxylic acid proton
Carbon-13 (¹³C) NMR would be expected to show signals for the methyl carbons (approximately δ 15-20 ppm), aromatic carbons (δ 120-140 ppm), and the carboxylic acid carbon (approximately δ 165-175 ppm), among others.
Infrared (IR) Spectroscopy
The IR spectrum would likely display several diagnostic bands, including:
-
A broad O-H stretching band at approximately 3200-2800 cm⁻¹ from the carboxylic acid
-
N-H stretching at approximately 3300-3250 cm⁻¹
-
C=O stretching at approximately 1700-1680 cm⁻¹
-
Symmetric and asymmetric S=O stretching bands at approximately 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹, respectively
-
Aromatic C=C stretching at approximately 1600-1400 cm⁻¹
These spectroscopic features would provide definitive confirmation of the structural elements present in the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume